2-Bromo-4'-decylterthiophene
Description
2-Bromo-4'-decylterthiophene (CAS 477335-05-0) is a brominated terthiophene derivative featuring a decyl (C₁₀H₂₁) alkyl chain and a bromine substituent. Terthiophenes, composed of three conjugated thiophene rings, are pivotal in organic electronics due to their optoelectronic properties. The addition of a decyl chain enhances solubility in organic solvents, facilitating solution-based processing for applications such as organic field-effect transistors (OFETs) and photovoltaic devices . The bromine atom at the 2-position serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Stille couplings), enabling tailored modifications for polymer synthesis .
Properties
Molecular Formula |
C22H29BrS3 |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
2-(2-bromo-3-thiophen-2-yl-3H-thiophen-2-yl)-4-decylthiophene |
InChI |
InChI=1S/C22H29BrS3/c1-2-3-4-5-6-7-8-9-11-18-16-21(25-17-18)22(23)19(13-15-26-22)20-12-10-14-24-20/h10,12-17,19H,2-9,11H2,1H3 |
InChI Key |
RJLZJMDXIBVVRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CSC(=C1)C2(C(C=CS2)C3=CC=CS3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Solubility and Processing: The decyl chain in 2-Bromo-4'-decylterthiophene improves solubility compared to shorter-chain analogs (e.g., 2-Bromo-4'-methoxyacetophenone), making it suitable for solution-processed organic electronics .
Reactivity: Bromine in terthiophenes enables cross-coupling reactions for polymerization, whereas bromine in acetophenones (e.g., 2-Bromo-4'-methoxyacetophenone) facilitates nucleophilic substitutions .
Thermal Properties: Longer alkyl chains typically reduce melting points; thus, 2-Bromo-4'-decylterthiophene likely has a lower melting point than 2-Bromo-4'-methoxyacetophenone (70°C) .
Applications: Terthiophenes dominate in optoelectronics, while acetophenones and chlorothiophenes are primarily intermediates or biochemical tools .
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